1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazide
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Overview
Description
1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazide is a chemical compound with the molecular formula C15H17N3O3S and a molecular weight of 319.38 g/mol . This compound is characterized by the presence of a naphthylsulfonyl group attached to a pyrrolidine ring, which is further connected to a carbohydrazide moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazide typically involves the reaction of 2-naphthylsulfonyl chloride with pyrrolidine-2-carbohydrazide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or chromatography.
Chemical Reactions Analysis
1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylsulfonyl group can form strong non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. The pyrrolidine ring provides structural rigidity and enhances the binding affinity of the compound to its target. The carbohydrazide moiety can participate in hydrogen bonding and other interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
1-(2-Naphthylsulfonyl)pyrrolidine-2-carbohydrazide can be compared with other similar compounds, such as:
1-(2-Naphthylsulfonyl)pyrrolidine-2-carboxamide: This compound has a similar structure but with a carboxamide group instead of a carbohydrazide moiety. It exhibits different chemical reactivity and biological activity.
1-(2-Naphthylsulfonyl)pyrrolidine-2-carboxylic acid: This compound contains a carboxylic acid group, which affects its solubility and reactivity compared to the carbohydrazide derivative.
1-(2-Naphthylsulfonyl)pyrrolidine-2-thiohydrazide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonylpyrrolidine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c16-17-15(19)14-6-3-9-18(14)22(20,21)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14H,3,6,9,16H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGUKXNIQSPGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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